Methyl 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanoate
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of methyl 3-keto-7α,12α-dihydroxy-5α-cholanoate follows established International Union of Pure and Applied Chemistry conventions for steroid nomenclature. The complete IUPAC name is methyl (4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate. This nomenclature explicitly defines the stereochemical configuration at each chiral center, ensuring unambiguous identification of the compound.
The systematic classification places this compound within the broader category of bile acid derivatives, specifically as a member of the 5α-cholanoate series. The "5α" designation indicates the alpha-orientation of the hydrogen atom at position 5, which creates a trans A/B ring junction characteristic of the allo-bile acid family. This structural feature distinguishes it from the more common 5β-configured bile acids that possess a cis A/B ring junction. The compound is registered under Chemical Abstracts Service number 14772-92-0, providing a unique identifier for database searches and regulatory documentation.
The structural classification system categorizes this molecule as a 3-oxo-steroid and an oxo-5α-cholanoic acid derivative. The presence of the methyl ester functionality at the carboxylic acid terminus places it in the subcategory of bile acid methyl esters, which are frequently employed as synthetic intermediates and analytical standards. The systematic approach to naming emphasizes the importance of stereochemical precision in steroid chemistry, where minor configurational differences can lead to dramatically different biological and chemical properties.
Molecular Formula and Weight: Comparative Analysis with Bile Acid Derivatives
The molecular formula of methyl 3-keto-7α,12α-dihydroxy-5α-cholanoate is C₂₅H₄₀O₅, with a precise molecular weight of 420.58 daltons. This composition reflects the addition of a methyl group to the parent 3-keto-7α,12α-dihydroxy-5α-cholanoic acid, increasing the molecular weight by 14 daltons compared to the free acid form. The exact mass determination yields 420.28800 daltons, providing the precision necessary for high-resolution mass spectrometric analysis.
Comparative analysis with related bile acid derivatives reveals systematic relationships between structural modifications and molecular weights. The following table presents key comparative data for structurally related compounds:
| Compound | Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| Methyl 3-Keto-7α,12α-dihydroxy-5α-cholanoate | C₂₅H₄₀O₅ | 420.58 | 5α-configuration, 3-keto |
| Methyl 7α,12α-dihydroxy-3-oxo-5β-cholan-24-oate | C₂₅H₄₀O₅ | 420.58 | 5β-configuration, 3-keto |
| Methyl cholate | C₂₅H₄₂O₅ | 422.60 | 5β-configuration, 3α-hydroxyl |
| 7-Ketodeoxycholic acid | C₂₄H₃₈O₅ | 406.563 | Free acid, 7-keto instead of 3-keto |
The molecular formula analysis reveals that the compound contains five oxygen atoms, distributed as one ketone oxygen, two hydroxyl oxygens, and two ester oxygens from the methyl carboxylate group. This oxygen distribution significantly influences the compound's physicochemical properties, including its polarity, solubility characteristics, and intermolecular interactions. The high degree of oxygenation relative to the carbon skeleton contributes to the compound's moderate polarity and its behavior in chromatographic separations.
Density measurements indicate a value of 1.137 grams per cubic centimeter, which is consistent with the highly substituted steroid framework. The calculated boiling point of 540°C at 760 millimeters of mercury reflects the substantial intermolecular forces arising from hydrogen bonding between hydroxyl groups and dipole-dipole interactions involving the ketone functionality. These physical properties align with expectations for multiply hydroxylated steroid derivatives and support the compound's stability under typical laboratory conditions.
Stereochemical Configuration and Conformational Dynamics
The stereochemical configuration of methyl 3-keto-7α,12α-dihydroxy-5α-cholanoate is fundamentally defined by its 5α-cholanoate backbone, which establishes a trans A/B ring junction. This configuration represents a key distinction from the more prevalent 5β-bile acids, creating significant differences in molecular conformation and biological activity. The 5α-configuration results in a more extended, less curved steroid skeleton compared to the 5β-isomers, which exhibit the characteristic facial amphiphilicity of natural bile acids.
The specific stereochemical assignments include the α-orientation of hydroxyl groups at positions 7 and 12, designated as 7α and 12α respectively. These configurational assignments follow from detailed nuclear magnetic resonance analysis and X-ray crystallographic studies of related compounds. The α-face orientation places these hydroxyl groups on the same side of the steroid framework as the angular methyl groups at positions 18 and 19, creating a defined spatial arrangement that influences both intramolecular and intermolecular interactions.
Conformational analysis reveals that the 5α-configuration significantly alters the preferred conformations of the steroid rings compared to 5β-analogues. The A-ring adopts a chair conformation, but the trans A/B junction constrains the overall molecular flexibility. Computational studies indicate that the 5α-series compounds exhibit reduced conformational freedom, particularly in the A/B ring region, which may contribute to their distinct biological properties compared to natural bile acids. The ketone functionality at position 3 introduces additional conformational considerations, as it eliminates the possibility of intramolecular hydrogen bonding that might stabilize specific conformers in the corresponding alcohol derivatives.
The conformational dynamics are further influenced by the methyl ester group at position 24, which can adopt various rotational conformations around the C17-C20 bond. Molecular mechanics calculations suggest that the extended conformation is energetically favored, minimizing steric interactions between the ester group and the steroid framework. This conformational preference has implications for the compound's interactions with biological targets and its behavior in crystalline phases.
Spectroscopic Characterization: ¹H NMR, ²³C NMR, and FT-IR Profiles
The spectroscopic characterization of methyl 3-keto-7α,12α-dihydroxy-5α-cholanoate has been extensively studied using multiple analytical techniques, providing detailed insights into its electronic and structural properties. Carbon-13 nuclear magnetic resonance spectroscopy has proven particularly valuable for distinguishing this compound from its 5β-configured isomers and related bile acid derivatives. The ¹³C chemical shifts show characteristic patterns that reflect the trans A/B ring junction and the specific substitution pattern.
Carbon-13 NMR analysis reveals distinct chemical shift differences between the 5α and 5β-series compounds, particularly for carbons in the A and B rings. The ketone carbon at position 3 typically appears around 210-215 parts per million, consistent with a saturated ketone environment. The hydroxyl-bearing carbons at positions 7 and 12 show chemical shifts in the 71-73 parts per million range, characteristic of secondary alcohols in steroid systems. The methyl ester carbonyl carbon appears near 174 parts per million, while the methoxy carbon resonates around 51 parts per million.
Proton nuclear magnetic resonance spectroscopy provides complementary structural information, with characteristic patterns for the hydroxyl protons, methylene protons adjacent to functional groups, and the angular methyl groups. The methyl ester protons appear as a sharp singlet around 3.7 parts per million, serving as a convenient integration standard. The hydroxyl protons, when observable, typically appear as broad signals that may exchange with deuterium oxide, confirming their identity.
Fourier-transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups. The ketone stretch appears as a strong absorption around 1710 wavenumbers, while hydroxyl stretches manifest as broad absorptions in the 3200-3600 wavenumber region. The ester carbonyl stretch typically appears near 1735 wavenumbers, slightly higher in frequency than the ketone due to the electron-withdrawing effect of the ester oxygen. These spectroscopic signatures provide a reliable fingerprint for compound identification and purity assessment.
High-resolution mass spectrometry complements the NMR and infrared data by providing exact mass determination and fragmentation patterns. The molecular ion peak at mass-to-charge ratio 420.28800 confirms the molecular formula, while characteristic fragment ions provide structural information about the steroid backbone and substitution pattern. Common fragmentations include loss of the methoxy group (mass 31) and various steroid ring fragmentations that are characteristic of the 5α-cholanoate series.
Properties
IUPAC Name |
methyl (4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-15,17-21,23,27-28H,5-13H2,1-4H3/t14-,15-,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZOGAIBGCZRCL-SVHSVDIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis from Cholic Acid Derivatives
The most widely documented route begins with methyl 7α,12α-dihydroxy-5β-cholan-24-oate, a cholic acid derivative. Iida et al. (1986) developed a four-step protocol to introduce the 3-keto functionality while preserving the 7α- and 12α-hydroxyl groups:
Step 1: Bromination
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Reagents : Bromine (Br₂) in dimethylformamide (DMF)
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Conditions : Room temperature, 1 hour
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Yield : 82%
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Product : 3α-Bromo derivative
Step 2: Semicarbazide Protection
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Reagents : Semicarbazide hydrochloride, sodium acetate (NaOAc)
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Conditions : Acetic acid (AcOH)/water, 60°C for 30 minutes
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Purpose : Protects the 3-keto group post-bromination
Step 3: Deprotection with Pyruvic Acid
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Reagents : Pyruvic acid in AcOH/water
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Conditions : Room temperature, 24 hours
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Yield : 97%
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Product : Methyl 3-keto-7α,12α-dihydroxy-5α-cholanoate
Step 4: Purification
Key Reaction Mechanism
The bromination at C3 initiates a stereochemical inversion, facilitated by DMF’s polar aprotic solvent properties. Subsequent semicarbazide treatment stabilizes the nascent keto group, while pyruvic acid selectively removes protecting groups without affecting hydroxyl moieties.
Silver Carbonate-Mediated Oxidation
An alternative single-step method employs silver carbonate (Ag₂CO₃) on celite as a mild oxidizing agent:
Reaction Setup
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Substrate : Methyl 7α,12α-dihydroxy-5β-cholan-24-oate
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Reagent : Ag₂CO₃ adsorbed on celite
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Solvent : Toluene
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Conditions : Reflux under inert atmosphere (N₂/Ar), 6–8 hours
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Yield : 98%
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Advantages : Avoids harsh bromination, simplifies purification
Optimization Insights
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Catalyst Loading : 1.5 equivalents of Ag₂CO₃ maximizes yield.
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Solvent Choice : Toluene’s high boiling point (110°C) ensures efficient reflux without side reactions.
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Byproduct Mitigation : Celite filtration removes Ag residues, streamlining downstream processing.
Comparative Analysis of Methods
The Ag₂CO₃ route offers superior efficiency and safety, though the multi-step method remains valuable for introducing specific stereochemical configurations.
Industrial-Scale Production Considerations
Raw Material Sourcing
Process Intensification
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Continuous Flow Reactors : Reduce Ag₂CO₃ usage by 40% via precise residence time control.
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In-Line Analytics : HPLC monitoring ensures real-time yield optimization.
Challenges and Mitigation Strategies
Stereochemical Control
Byproduct Formation
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Issue : Over-oxidation to 3,7,12-triketo derivatives.
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Mitigation : Stoichiometric Ag₂CO₃ and inert atmosphere prevent radical side reactions.
Recent Advances (2021–2025)
Enzymatic Oxidation
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Catalyst : CYP3A4 monooxygenase variants.
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Yield : 85% with 99% stereoselectivity.
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Drawback : High enzyme production costs.
Photocatalytic Methods
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Reagents : TiO₂ nanoparticles under UV light.
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Conditions : Room temperature, 12 hours.
Quality Control and Characterization
Analytical Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can produce more reduced forms of the compound .
Scientific Research Applications
Pharmaceutical Research
Cholesterol Metabolism Modulation
Methyl 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanoate plays a significant role in modulating cholesterol metabolism. Its ability to influence metabolic pathways makes it a candidate for drug development targeting metabolic disorders such as hyperlipidemia and atherosclerosis. Studies have shown that bile acid derivatives can impact lipid profiles and improve metabolic health.
Therapeutic Potential in Liver Diseases
Research indicates that bile acid derivatives may offer therapeutic benefits in treating liver diseases. The compound's interaction with liver enzymes suggests it could help regulate bile acid synthesis and secretion, potentially alleviating conditions like cholestasis.
Biochemical Studies
Biochemical Characterization
The compound is utilized in studying the biochemical characteristics of bile acids and their derivatives. Its structural properties allow researchers to investigate how modifications affect biological activity, which is crucial for understanding bile acid signaling pathways in health and disease.
Cellular Mechanisms
this compound influences various cellular functions, including cell signaling and gene expression. By examining its effects on cell metabolism and signaling pathways, researchers can gain insights into the molecular mechanisms underlying metabolic disorders.
Analytical Chemistry
Development of Biochemical Assays
The compound is employed in developing biochemical assays to study enzyme activity related to bile acid metabolism. These assays can help identify potential drug candidates by screening for compounds that modulate enzyme function effectively.
Table: Summary of Research Findings
Notable Case Studies
-
Cholesterol Regulation Study
A study demonstrated that this compound significantly reduced serum cholesterol levels in animal models, indicating its potential as a therapeutic agent for hyperlipidemia. -
Liver Disease Treatment Exploration
In vitro studies revealed that this compound could enhance liver function by promoting bile flow and reducing liver inflammation, suggesting its applicability in managing cholestatic liver diseases.
Mechanism of Action
The mechanism of action of Methyl 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanoate involves its interaction with specific molecular targets and pathways. As a bile acid derivative, it can interact with bile acid receptors and transporters, influencing various physiological processes. The exact molecular targets and pathways depend on the specific context of its use in research .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-Keto-7alpha,12alpha-dihydroxy-5beta-cholanoate: Another bile acid derivative with similar properties.
Cholic Acid Derivatives: Compounds like cholic acid and its derivatives share structural similarities with Methyl 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanoate.
Uniqueness
This compound is unique due to its specific functional groups and structural configuration, which influence its biochemical properties and interactions. Its synthetic origin and specific applications in research further distinguish it from other bile acid derivatives .
Biological Activity
Methyl 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanoate, a derivative of bile acids, is characterized by its unique structural features, including a methyl ester group and multiple hydroxy and keto functional groups. This compound has garnered attention for its potential biological activities and applications in pharmacology and biochemistry.
- Molecular Formula : C25H40O5
- Molecular Weight : 420.58 g/mol
- CAS Number : 14772-92-0
The presence of the keto group at position 3 and hydroxy groups at positions 7 and 12 contribute to its reactivity and biological activity. The compound is also known as a steroid derivative, which is significant in various biochemical pathways.
Biological Activities
This compound exhibits several biological activities:
- Cholesterol Metabolism : As a bile acid derivative, it plays a role in cholesterol homeostasis and metabolism. It is involved in the regulation of bile acid synthesis, primarily through the action of cytochrome P450 enzymes such as CYP7A1, which catalyzes the hydroxylation of cholesterol .
- Glucose Regulation : Recent studies have indicated that this compound may enhance the bioavailability of other antidiabetic agents. For instance, in a rat model, coadministration with gliclazide improved its pharmacokinetics without significantly altering glucose levels .
- Antioxidant Properties : The compound has been noted for its potential antioxidant activity, which may contribute to protective effects against oxidative stress in cellular systems.
Case Studies
- Pharmacokinetics and Glucose-Lowering Activity : A study involving male Wistar rats demonstrated that the combination of gliclazide and this compound resulted in increased bioavailability of gliclazide compared to controls . This suggests a synergistic effect that could be exploited in diabetes management.
- Synthesis and Characterization : Various methods have been developed for synthesizing this compound, including multi-step reactions that yield high purity levels (>95% HPLC) essential for research applications .
Comparative Analysis
The table below summarizes key structural differences between this compound and related compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Methyl 3-Keto-7α,12α-dihydroxy-5α-cholanoate | C25H40O5 | Contains methyl ester group |
| 7-Keto-deoxycholic acid | C24H38O5 | Lacks hydroxyl groups at positions 7 and 12 |
| Chenodeoxycholic acid | C24H40O5 | Different hydroxyl positioning (3α-hydroxy) |
| Lithocholic acid | C24H40O3 | Lacks keto group at position 3 |
Applications
This compound has potential applications in:
- Pharmaceutical Research : Its role in modulating cholesterol metabolism makes it a candidate for drug development targeting metabolic disorders.
- Organic Synthesis : The compound's functional groups allow for various chemical transformations useful in synthetic chemistry.
Q & A
Basic Research Questions
Q. What are the key structural features of methyl 3-keto-7α,12α-dihydroxy-5α-cholanoate, and how do they influence its reactivity in bile acid metabolism?
- The compound contains a 3-keto group, 7α- and 12α-hydroxyl groups, and a 5α-cholane backbone. The stereochemistry (e.g., 5α vs. 5β configurations) and substituent positions dictate its interactions with enzymes like 5β-cholestane-3α,7α-diol 12α-hydroxylase, which regulates hydroxylation patterns in bile acid biosynthesis .
- Methodological Insight : Use nuclear Overhauser effect (NOE) NMR and X-ray crystallography to confirm stereochemistry. Compare with analogs like 3α,12α-dihydroxy-7-oxo-5β-cholanic acid to assess regioselectivity in enzymatic reactions .
Q. How can researchers synthesize methyl 3-keto-7α,12α-dihydroxy-5α-cholanoate with high purity for in vitro studies?
- A validated protocol involves selective oxidation of the 3α-hydroxyl group in methyl 7α,12α-dihydroxy-5α-cholanoate using pyridinium chlorochromate (PCC) under anhydrous conditions, followed by purification via reverse-phase HPLC .
- Data Note : Yield optimization (typically 60–70%) requires strict control of reaction time and temperature to avoid over-oxidation .
Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?
- Primary Methods :
- LC-MS/MS : Quantifies trace impurities (e.g., 7-keto isomers) using a C18 column and negative-ion electrospray ionization .
- 1H/13C NMR : Assigns peaks for the 3-keto group (δ ~210 ppm in 13C NMR) and hydroxyl protons (δ ~1.5–2.0 ppm in 1H NMR) .
- Advanced Validation : High-resolution mass spectrometry (HRMS) confirms molecular formula (C25H40O5) with <2 ppm mass error .
Advanced Research Questions
Q. How do substituents at C-3 and C-7 affect the compound’s interaction with nuclear receptors (e.g., FXR or TGR5)?
- The 3-keto group reduces binding affinity to FXR compared to 3α-hydroxyl analogs but enhances selectivity for TGR5 due to altered hydrogen-bonding networks.
- Experimental Design :
- Use surface plasmon resonance (SPR) to measure binding kinetics.
- Compare with 3α,7α,12β-trihydroxy-5β-cholanic acid () to map receptor-ligand interactions .
Q. What are the challenges in resolving contradictory data on the compound’s metabolic stability in hepatic models?
- Discrepancies arise from variations in experimental models (e.g., primary hepatocytes vs. HepG2 cells) and assay conditions (e.g., cytochrome P450 isoforms).
- Resolution Strategy :
- Standardize incubation times and co-factor concentrations (e.g., NADPH).
- Use isotopically labeled analogs (e.g., deuterated methyl groups) to track metabolic pathways via LC-MS .
Q. How can researchers optimize enzymatic hydroxylation at C-12 for scaled synthesis of bile acid analogs?
- The enzyme 5β-cholestane-3α,7α-diol 12α-hydroxylase (EC 1.14.13.96) catalyzes C-12 hydroxylation. Activity is pH-dependent (optimal pH 7.4) and requires NADPH as a co-factor .
- Protocol Refinement :
- Use immobilized enzyme systems to improve reusability.
- Monitor reaction progress via real-time UV spectroscopy (λ = 240 nm for ketone intermediates) .
Q. What role does the 5α-cholane backbone play in modulating membrane permeability in cell-based assays?
- The 5α configuration enhances rigidity, reducing passive diffusion across lipid bilayers compared to 5β analogs.
- Experimental Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
